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Compound of Interest

Compound Name: Chloromethyl pentanoate

CAS No.: 77877-94-2

Cat. No.: B1660516 Get Quote

Executive Summary
Chloromethyl pentanoate (also known as chloromethyl valerate) is an alkylating agent used

to convert carboxylic acids into pentanoyloxymethyl esters. Unlike standard alkyl esters (e.g.,

methyl, ethyl) which are robust, this "acyloxymethyl" moiety creates an acetal-ester linkage.[1]

Key Applications:

Prodrug Development: Increases the lipophilicity of polar drugs (antibiotics, antivirals),

enhancing oral bioavailability and cellular permeability.

Specialized Protection: Provides a protecting group that is stable under mild acidic

conditions but cleavable via specific enzymatic action (esterases) or alkaline hydrolysis.
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Property Data

Chemical Name Chloromethyl pentanoate

CAS Number 77877-94-2

Formula

MW 150.60 g/mol

Structure

Function
Electrophile for

carboxylation

Storage 2–8°C, inert atmosphere (moisture sensitive)

Strategic Basis & Mechanism
The Challenge of Carboxyl Alkylation
Direct alkylation of carboxylic acids with alkyl halides often requires harsh conditions or strong

alkylating agents. Chloromethyl esters are unique because the methylene group is flanked by

an oxygen and a chlorine, making the carbon highly electrophilic yet susceptible to hydrolysis.

Mechanism of Action
The reaction proceeds via a nucleophilic substitution (

). However, chloromethyl esters are moderately reactive. To ensure high yields and suppress
side reactions (like hydrolysis of the reagent), the Finkelstein Modification is recommended.

Activation: The addition of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI)

converts the chloro-methyl ester in situ to the more reactive iodo-methyl ester.

Coupling: The carboxylate anion attacks the methylene carbon, displacing the halide.
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Figure 1: The catalytic cycle for the synthesis of pentanoyloxymethyl esters using iodide

acceleration.

Experimental Protocol
Method A: Cesium Carbonate / Iodide Promoted
Synthesis (Recommended)
This method utilizes Cesium Carbonate (

) due to the "Cesium Effect," where the large cation solubilizes the carboxylate in organic
solvents, enhancing nucleophilicity.

Materials:

Substrate: Carboxylic acid (1.0 equiv)[1]

Reagent: Chloromethyl pentanoate (1.2 – 1.5 equiv)

Base: Cesium Carbonate (

) (1.5 equiv)[1][2]

Catalyst: Sodium Iodide (NaI) or TBAI (0.1 – 0.5 equiv)[1]

Solvent: Anhydrous DMF or DMA (0.1 M concentration)
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Step-by-Step Procedure:

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon.

Solubilization: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

Activation: Add

(1.5 equiv) to the solution. Stir at Room Temperature (RT) for 15–30 minutes to ensure
formation of the cesium carboxylate salt.

Note: The solution may appear cloudy/suspension.

Catalyst Addition: Add NaI (0.2 equiv). This step is crucial for accelerating the reaction with

the chloromethyl ester.

Alkylation: Dropwise add Chloromethyl pentanoate (1.2 equiv).

Reaction: Stir the mixture at 50–60°C for 3–6 hours.

Monitoring: Monitor via TLC or LC-MS.[1] The product is usually less polar than the

starting acid.

Work-up:

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

Wash effectively with water (

) to remove DMF and inorganic salts.

Wash with Brine (

).

Dry over anhydrous

, filter, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography. (Typical eluent: Hexanes/EtOAc

gradient).

Method B: Organic Base (DIPEA) Method
Suitable for substrates sensitive to inorganic bases or elevated temperatures.

Dissolve Carboxylic Acid in DCM or DMF.

Add DIPEA (2.0 equiv).

Add Chloromethyl pentanoate (1.5 equiv).

Add TBAI (0.5 equiv).

Stir at RT for 12–24 hours.

Deprotection & Cleavage
The pentanoyloxymethyl group is unique because it is designed to be cleaved biologically

rather than just chemically. However, for synthetic manipulation, it can be removed as follows:

A. Enzymatic Cleavage (Physiological)
In biological systems (in vivo or cell assays), non-specific esterases hydrolyze the terminal

ester bond.

Mechanism: Esterase attacks the pentanoate carbonyl

releases Pentanoic acid

forms unstable hydroxymethyl intermediate

spontaneously collapses to release Formaldehyde and the free Carboxylic Acid.

B. Chemical Hydrolysis (Laboratory)
Conditions: dilute NaOH or

in MeOH/Water.
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Note: Standard saponification conditions will cleave the ester.

Caution: This releases formaldehyde as a byproduct. Ensure good ventilation.

Critical Quality Attributes & Troubleshooting
Issue Probable Cause Corrective Action

Low Yield
Incomplete chloride

displacement

Increase NaI catalyst load to

1.0 equiv (stoichiometric

Finkelstein). Increase temp to

70°C.

Hydrolysis of Reagent Wet solvent

DMF must be anhydrous.

Chloromethyl esters hydrolyze

rapidly in the presence of

water and base.

Side Products N-alkylation (if amine present)

Carboxylates are generally

softer nucleophiles, but if

primary amines are present,

protect them (e.g., Boc) before

introducing the chloromethyl

ester.[1]

Safety & Handling (HSE)
WARNING: Chloromethyl esters are alkylating agents and structural analogs to chloromethyl

ethers, which are known carcinogens.

Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

Decontamination: Quench excess reagent with aqueous ammonium hydroxide or dilute

NaOH before disposal to destroy the alkylating potential.

Storage: Store in a tightly sealed container at 2-8°C. Moisture will degrade the reagent to

pentanoic acid, releasing HCl.[1]
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PubChem.Chloromethyl pivalate (Analogous Reagent) Compound Summary..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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